molecular formula C7H11N3O3 B6605308 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid CAS No. 2751703-72-5

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

Cat. No. B6605308
CAS RN: 2751703-72-5
M. Wt: 185.18 g/mol
InChI Key: BZIPTUCHQLFJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid (EMTOTA) is an organic compound derived from the oxidation of 1,2,4-triazole. It has been studied extensively due to its potential applications in medicine and chemistry. EMTOTA is an important building block for the synthesis of other compounds, and its properties have been used to develop various drugs and pharmaceuticals.

Mechanism of Action

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid acts as a proton donor, donating a proton to the target molecule. This protonation results in the formation of a new bond between the two molecules, resulting in the formation of a new compound. This new compound can then be further manipulated to create various drugs and pharmaceuticals.
Biochemical and Physiological Effects
2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has been studied for its potential effects on various biochemical and physiological processes. It has been shown to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of various enzymes involved in the synthesis of cholesterol. In addition, it has been studied for its potential effects on the immune system, as well as its potential anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid in laboratory experiments include its relatively low cost and ease of synthesis. It is also a relatively stable compound and is not easily degraded by light or heat. The main limitation of using 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid in laboratory experiments is its relatively low solubility in water, which can make it difficult to use in some experiments.

Future Directions

Future research into 2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid could focus on its potential applications in medicine and agriculture. In particular, further research into its potential effects on the immune system, its potential anti-inflammatory and anti-cancer effects, and its potential as a fertilizer or plant growth enhancer could be beneficial. In addition, further research into its potential use in the synthesis of various drugs and pharmaceuticals could be beneficial. Finally, further research into its potential as an oxidizing agent could be beneficial, as this could lead to the development of more efficient and cost-effective methods for synthesizing various compounds.

Synthesis Methods

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid can be synthesized by the oxidation of 1,2,4-triazole. The reaction is typically carried out in aqueous solution using a suitable oxidizing agent such as hydrogen peroxide or potassium permanganate. The reaction is typically carried out at a temperature of around 100°C and the reaction time is typically around one hour. The resulting product is a white, crystalline solid.

Scientific Research Applications

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid has been studied extensively for its potential applications in medicine and chemistry. It has been used in the synthesis of various drugs and pharmaceuticals, including antibiotics and anti-cancer agents. It has also been studied as a potential treatment for various diseases, including Alzheimer’s, Parkinson’s, and Huntington’s. In addition, it has been studied for its potential applications in agriculture, as a fertilizer or plant growth enhancer.

properties

IUPAC Name

2-(3-ethyl-4-methyl-5-oxo-1,2,4-triazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c1-3-5-8-10(4-6(11)12)7(13)9(5)2/h3-4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIPTUCHQLFJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=O)N1C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-ethyl-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetic acid

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